(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Description
(1R,2S,5S)-Rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc)-protected amine and a hydroxymethyl substituent. Key properties include:
- Molecular Formula: C₆H₁₁NO (core structure; Boc group adds C₅H₉O₂) .
- CAS Registry Number: 1092506-35-8 .
- Molecular Weight: 113.16 g/mol (unprotected amine); Boc-protected form is ~227.3 g/mol .
- Applications: Serves as a chiral building block in pharmaceutical synthesis, particularly for antiviral agents and protease inhibitors .
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, enabling selective deprotection for downstream modifications .
Properties
IUPAC Name |
tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRXFFKYXKCTOS-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc protecting group: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Using optimized conditions to ensure high yield and purity.
Automated protection and deprotection steps: To efficiently introduce and remove the Boc group as needed.
Purification: Using techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- ABH serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a potential lead compound for developing drugs targeting neurotransmission and cognition pathways.
- Research indicates that modifications of ABH could lead to new therapeutic agents aimed at specific molecular targets related to neurological disorders.
- Biological Activity :
Case Study 1: Synthesis of Neuroactive Compounds
A recent study focused on synthesizing neuroactive compounds using (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol as a precursor. The research demonstrated how variations in the Boc group could influence the pharmacological properties of the resulting compounds, enhancing their efficacy in modulating synaptic transmission.
Case Study 2: Structural Modification for Drug Optimization
Another investigation explored the structural modification of ABH derivatives to improve their binding affinity to specific receptors implicated in cognitive function. The study highlighted the importance of maintaining the bicyclic framework while altering substituents to achieve desired biological activities.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs and their distinguishing features:
Key Observations:
- Boc vs. Benzyl Protection: Boc offers acid-labile protection, whereas benzyl groups require hydrogenolysis for removal .
- Ester vs. Alcohol : Methyl esters (e.g., CAS 565456-77-1) act as prodrugs, hydrolyzed to bioactive carboxylic acids in vivo .
- Sulfonate Intermediates : Enable high-yield conversion to carboxylates under mild basic conditions .
Target Compound:
- Boc Introduction : Typically via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Chiral Synthesis : Asymmetric catalysis or resolution methods ensure the (1R,2S,5S) configuration .
Analogs:
Physicochemical and Pharmacological Properties
- Solubility : Boc protection improves organic solubility vs. polar carboxylates or hydrochlorides .
- Bioactivity : Methyl ester derivatives (e.g., boprevir intermediates) exhibit antiviral activity post-hydrolysis .
- Stability : Sulfonates and Boc-protected amines show superior stability under storage compared to free amines .
Biological Activity
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound characterized by a bridged nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in pharmaceutical synthesis.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- CAS Number : 2568438-94-6
The biological activity of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol may involve its interaction with specific molecular targets, such as enzymes and receptors. The Boc group enhances stability and selectivity during reactions, allowing for targeted interactions in biological systems .
Antiviral Properties
Recent studies have explored the antiviral potential of compounds related to the 3-azabicyclo[3.1.0]hexane framework, particularly against SARS-CoV-2. For instance, derivatives of this bicyclic structure have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating significant antiviral activity with low effective concentrations (EC50 values) in cell assays .
Opioid Receptor Binding
Research has indicated that related azabicyclo compounds can act as μ-opioid receptor ligands, which are crucial in pain management and treatment of pruritus in veterinary medicine. Some derivatives exhibit high binding affinities (in the picomolar range) to μ-opioid receptors while showing selectivity over δ and κ subtypes, suggesting potential therapeutic applications in pain relief .
Antitumor Activity
Emerging evidence suggests that compounds within the azabicyclo family can exhibit antitumor properties. A study on spiro-fused azabicyclo compounds showed promising results in inhibiting cell cycle progression in cancer cell lines, indicating their potential as anticancer agents .
Case Studies
Synthesis and Applications
The synthesis of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol typically involves:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the Boc group to protect the nitrogen during further reactions.
- Purification methods such as crystallization or chromatography to achieve high purity products .
Applications include:
- Pharmaceutical intermediates for drug development.
- Research tools for studying biological interactions and mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
